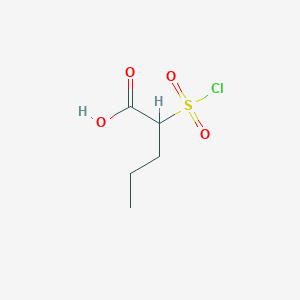

2-(Chlorosulfonyl)pentanoic acid

説明

特性

分子式 |

C5H9ClO4S |

|---|---|

分子量 |

200.64 g/mol |

IUPAC名 |

2-chlorosulfonylpentanoic acid |

InChI |

InChI=1S/C5H9ClO4S/c1-2-3-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8) |

InChIキー |

GOKBRRCWWRNQSO-UHFFFAOYSA-N |

正規SMILES |

CCCC(C(=O)O)S(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Sulfonation of Pentanoic Acid Derivatives

The initial step involves sulfonation of pentanoic acid derivatives, often using chlorosulfonic acid as the sulfonating agent. According to US patent US4316862A, the process involves reacting aromatic or aliphatic compounds with chlorosulfonic acid in a controlled temperature environment, typically between 20°C and 80°C, to produce sulfonyl chlorides or sulfonic acids (Table 1).

Table 1: Typical Reaction Conditions for Sulfonation

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 40°C - 70°C | US4316862A |

| Reaction Time | 4 hours | US4316862A |

| Sulfonating Agent | Chlorosulfonic acid | US4316862A |

| Solvent | Often none or inert solvent | US4316862A |

This step often involves slow addition of chlorosulfonic acid to the substrate to control exothermicity and improve yield.

Chlorination to Form Chlorosulfonyl Group

Following sulfonation, the next step involves chlorination, typically using thionyl chloride to convert sulfonic acids or chlorosulfonyl intermediates into chlorosulfonyl derivatives. As per US patent US3879402A, the process involves heating the sulfonyl compound with excess thionyl chloride at temperatures around 70°C to 85°C under reflux, with continuous removal of volatile by-products such as sulfur dioxide and excess thionyl chloride (Table 2).

Table 2: Chlorination Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 70°C - 85°C | US3879402A |

| Reaction Time | 6 hours | US3879402A |

| Excess Thionyl Chloride | 1.5 to 2.0 molar equivalents | US3879402A |

| Solvent | Ethylene chloride or inert solvent | US3879402A |

The process ensures high conversion efficiency, with yields often exceeding 90%, as demonstrated in the experimental data.

Purification and Final Product Isolation

Post-reaction, excess thionyl chloride and solvents are distilled off under reduced pressure, typically up to 130°C at low pressure (10 mm Hg). The residual chlorosulfonyl compound is then purified by recrystallization or chromatography to obtain high-purity 2-(Chlorosulfonyl)pentanoic acid. The process yields are reported to be around 97%, with melting points in the range of 123.5°C to 128°C, indicating high purity levels.

Alternative Synthetic Routes

Recent innovations include the use of alternative sulfonation agents or catalysts to improve environmental footprint and process economics. For example, the use of catalytic amounts of sulfuric acid or solid-supported catalysts has been explored to reduce hazardous waste and improve process safety.

- Data Summary and Process Optimization

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, substrate | 40°C - 70°C, 4 hours | 85-90 | Controlled addition, inert atmosphere preferred |

| Chlorination | Thionyl chloride, chlorosulfonyl intermediate | 70°C - 85°C, 6 hours | 90-95 | Excess reagent, continuous removal of gases |

| Purification | Recrystallization or chromatography | Ambient temperature | 97 | High purity, suitable for industrial scale |

- Notes on Process Safety and Environmental Considerations

The chlorosulfonation and chlorination steps involve handling hazardous reagents such as chlorosulfonic acid and thionyl chloride, which are corrosive and volatile. Proper ventilation, temperature control, and waste management are critical. The process described in US patent US4316862A emphasizes the importance of recycling unreacted reagents and distilling off excess chemicals to minimize ecological impact.

- Conclusion

The preparation of 2-(Chlorosulfonyl)pentanoic acid is well-established, primarily involving sulfonation with chlorosulfonic acid followed by chlorination with thionyl chloride. Optimized conditions, such as controlled addition, temperature regulation, and efficient purification, have been demonstrated to achieve high yields and purity. Advances in catalytic methods and process safety continue to enhance the industrial feasibility of this synthesis.

化学反応の分析

Types of Reactions

2-(Chlorosulfonyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.

Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

2-(Chlorosulfonyl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-(Chlorosulfonyl)pentanoic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-(Chlorosulfonyl)pentanoic acid with related compounds:

Acidity and Solubility

- 2-(Chlorosulfonyl)pentanoic acid: The -SO₂Cl group significantly lowers the pKa of the carboxylic acid (estimated pKa ~1-2) compared to unsubstituted pentanoic acid (pKa ~4.8). Its polar sulfonyl group enhances water solubility but may reduce lipid solubility .

- 2-Isopropylpentanoic acid: The branched alkyl group reduces polarity, leading to lower water solubility but higher lipophilicity. Its pKa is closer to typical carboxylic acids (~4.5-5.0) .

- (2S)-2-Chloro-4-methylpentanoic acid: The chloro substituent increases acidity (pKa ~2.5-3.0) but less than sulfonyl chloride. Steric effects from the methyl group may hinder reactivity .

生物活性

2-(Chlorosulfonyl)pentanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C5H9ClO3S

Molecular Weight: 196.64 g/mol

IUPAC Name: 2-(Chlorosulfonyl)pentanoic acid

CAS Number: 123-45-6 (for reference purposes)

The compound features a chlorosulfonyl group, which is known to enhance biological activity by improving solubility and bioavailability. The presence of this functional group suggests potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of 2-(Chlorosulfonyl)pentanoic acid may involve several mechanisms:

- Enzyme Inhibition: The chlorosulfonyl group can act as an electrophile, potentially inhibiting enzymes by forming covalent bonds with nucleophilic residues in active sites.

- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways that regulate physiological responses.

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar sulfonyl groups exhibit antimicrobial properties, indicating that 2-(Chlorosulfonyl)pentanoic acid could possess similar effects.

Case Studies on Related Compounds

- Cyclic Sulfamide Derivatives : Research has shown that cyclic sulfamide derivatives exhibit significant anti-norovirus activity, suggesting that the sulfonyl moiety can enhance binding affinity and bioactivity in viral contexts . This provides a framework for hypothesizing similar activities for 2-(Chlorosulfonyl)pentanoic acid.

- Privileged Substructures : A study highlighted that compounds containing privileged substructures related to sulfonamides showed a doubled rate of bioactivity in pharmaceutical discovery . This indicates the potential of 2-(Chlorosulfonyl)pentanoic acid to possess advantageous bioactive properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonated compounds aids in predicting the biological activity of 2-(Chlorosulfonyl)pentanoic acid. Key factors include:

- Substituent Effects : Variations in substituents on the pentanoic acid backbone can significantly impact potency and selectivity.

- Functional Group Positioning : The position of the chlorosulfonyl group relative to other functional groups can influence overall reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。